molecular formula C24H23N B12823305 (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine

(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine

Cat. No.: B12823305
M. Wt: 325.4 g/mol
InChI Key: PEXNOWUVNJBAPF-ROUUACIJSA-N
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Description

(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine is a chiral amine compound characterized by the presence of two naphthalene groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-(naphthalen-1-yl)ethylamine with a suitable electrophile under controlled conditions to form the bis-substituted product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted aromatic compounds. These products can have diverse applications in materials science, pharmaceuticals, and organic synthesis .

Scientific Research Applications

(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Properties

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine

InChI

InChI=1S/C24H23N/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-18,25H,1-2H3/t17-,18-/m0/s1

InChI Key

PEXNOWUVNJBAPF-ROUUACIJSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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